4-méthyl-2-oxovalérate de calcium

Vue d'ensemble

Description

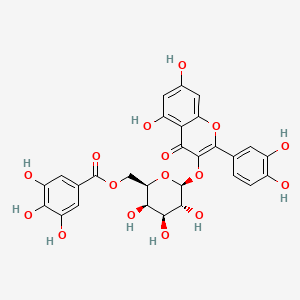

Calcium 4-methyl-2-oxovalerate (MOV) is a calcium salt of 4-methyl-2-oxovalerate, a naturally occurring organic acid. It is a white powder that is odorless and has a slightly bitter taste. MOV is a versatile compound with many research and industrial applications. It is used as a reagent in organic synthesis, in the production of pharmaceuticals, and in the production of food additives. It is also used in biochemical and physiological studies, as it has been shown to have a wide range of effects on cells and tissues.

Applications De Recherche Scientifique

Ingrédient pharmaceutique

Le 4-méthyl-2-oxovalérate de calcium est un ingrédient de l'acide alpha-cétoisocaproïque . L'acide alpha-cétoisocaproïque est un intermédiaire dans le métabolisme des acides aminés, et ce composé peut être utilisé dans la production de divers produits pharmaceutiques .

Recherche chimique

Ce composé est souvent utilisé dans la recherche chimique en raison de ses propriétés uniques. Il a une formule moléculaire de C12H18CaO6 et un poids moléculaire de 298,348 . Sa structure et ses propriétés telles que la solubilité dans l'eau, le logP et le pKa en font un composé précieux dans les études chimiques .

Activités biologiques

Le this compound a été étudié pour ses activités biologiques. Il est utilisé dans la recherche liée à sa sécurité, ses dangers, sa toxicité et plus encore .

Production d'α-cétoisocaproate (KIC)

Ce composé peut être utilisé dans la production d'α-cétoisocaproate (KIC) à partir de la L-leucine par biotransformation cellulaire entière libre de Rhodococcus opacus DSM 43250 . Les effets de la température, du pH, de la concentration en substrat, de la concentration cellulaire et de la vitesse de rotation sur la production de KIC ont été examinés .

Applications industrielles

Il est disponible en différentes quantités pour une utilisation dans la recherche et le développement, le contrôle de la qualité et la production à grande échelle .

Objectifs éducatifs

Ce composé est également utilisé dans les établissements d'enseignement à des fins d'enseignement et de recherche. Ses propriétés physiques et chimiques sont souvent étudiées dans les cours de chimie et de biochimie .

Mécanisme D'action

Target of Action

Calcium 4-methyl-2-oxovalerate, also known as calcium 4-methyl-2-oxopentanoate, primarily targets the metabolic pathway for L-leucine . This pathway is critical for many biological duties .

Mode of Action

The compound interacts with its targets by transferring the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone . This interaction results in the production of the amino acids alanine and glutamate .

Biochemical Pathways

Calcium 4-methyl-2-oxovalerate affects the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate . In the liver, calcium 4-methyl-2-oxovalerate can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .

Pharmacokinetics

The ADME properties of calcium 4-methyl-2-oxovalerate impact its bioavailability. The compound has a water solubility of 0.0586 mg/mL , a logP of 1.92 , and a logS of -3.7 . Its strongest acidic pKa is 3.53 , and it has a physiological charge of -1 . These properties influence how the compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

The molecular and cellular effects of calcium 4-methyl-2-oxovalerate’s action include the production of the amino acids alanine and glutamate . In the liver, it can be converted to a vast number of compounds depending on the enzymes and cofactors present .

Analyse Biochimique

Biochemical Properties

Calcium 4-methyl-2-oxovalerate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with enzymes such as branched-chain amino acid aminotransferase, which catalyzes the transamination of leucine to produce this compound. Additionally, it can be further metabolized by branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . These interactions are crucial for maintaining amino acid balance and energy production in cells.

Cellular Effects

Calcium 4-methyl-2-oxovalerate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and energy production. Its impact on cellular metabolism includes the regulation of glycolysis and the tricarboxylic acid cycle, contributing to overall cellular energy homeostasis.

Molecular Mechanism

The molecular mechanism of calcium 4-methyl-2-oxovalerate involves its interaction with specific enzymes and biomolecules. It binds to branched-chain amino acid aminotransferase, facilitating the transamination reaction that converts leucine to 4-methyl-2-oxovaleric acid . Furthermore, it acts as a substrate for the branched-chain α-keto acid dehydrogenase complex, leading to the production of isovaleryl-CoA. These interactions are essential for the proper functioning of the leucine degradation pathway and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium 4-methyl-2-oxovalerate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of calcium 4-methyl-2-oxovalerate vary with different dosages in animal models. At low doses, it has been shown to support normal metabolic functions and energy production . At higher doses, it can lead to toxic effects, including disruptions in amino acid metabolism and potential oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

Calcium 4-methyl-2-oxovalerate is involved in the metabolic pathway of leucine degradation. It is produced from leucine through the action of branched-chain amino acid aminotransferase and is further metabolized by the branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . This pathway is essential for the production of energy and the regulation of amino acid levels in the body.

Transport and Distribution

Within cells, calcium 4-methyl-2-oxovalerate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

Calcium 4-methyl-2-oxovalerate is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it participates in metabolic reactions within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, ensuring its proper function in cellular metabolism.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Calcium 4-methyl-2-oxovalerate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Calcium carbonate", "4-methyl-2-oxobutyric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Calcium carbonate is reacted with a solution of sodium hydroxide to form calcium hydroxide.", "Step 2: 4-methyl-2-oxobutyric acid is dissolved in methanol and reacted with calcium hydroxide to form calcium 4-methyl-2-oxobutyrate.", "Step 3: Calcium 4-methyl-2-oxobutyrate is then reacted with ethanol to form Calcium 4-methyl-2-oxovalerate.", "Step 4: The product is then purified through recrystallization or other appropriate methods." ] } | |

Numéro CAS |

51828-95-6 |

Formule moléculaire |

C6H10CaO3 |

Poids moléculaire |

170.22 g/mol |

Nom IUPAC |

calcium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

Clé InChI |

YJAKVPKJJMFDNW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] |

SMILES canonique |

CC(C)CC(=O)C(=O)O.[Ca] |

Autres numéros CAS |

51828-95-6 |

Numéros CAS associés |

816-66-0 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.